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Brassidic Acid

Cat. No.: B163421
CAS No.: 506-33-2
M. Wt: 338.6 g/mol
InChI Key: DPUOLQHDNGRHBS-MDZDMXLPSA-N
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Description

Contextualizing Brassidic Acid as a Trans-Docosenoic Fatty Acid

This compound, systematically known as (E)-docos-13-enoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₂₂H₄₂O₂. medchemexpress.comnih.gov It is characterized by a 22-carbon chain with a single double bond in the trans configuration at the 13th carbon atom. medchemexpress.comnih.gov This structural feature makes it the trans isomer of erucic acid, which has the same chemical formula but a cis configuration at the double bond. merriam-webster.comwikipedia.org this compound is classified as a very long-chain fatty acid (VLCFA) due to its carbon chain length of 22 atoms. tuscany-diet.nethmdb.ca

In its purified form, this compound is a white, waxy solid that is insoluble in water. wikipedia.orgatamanchemicals.com It is found in the seed oils of plants belonging to the Brassicaceae family, such as rapeseed and mustard, often as a result of the industrial processing of these oils. atamanchemicals.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₂₂H₄₂O₂
Molar Mass 338.576 g·mol⁻¹ wikipedia.org
Melting Point 33.8 °C (92.8 °F; 306.9 K) wikipedia.org
Boiling Point 381.5 °C (718.7 °F; 654.6 K) (decomposes) wikipedia.org
Appearance White waxy solid wikipedia.orgatamanchemicals.com
Solubility in water Insoluble wikipedia.org
Systematic Name (E)-docos-13-enoic acid nih.gov
Isomer of Erucic acid merriam-webster.comwikipedia.org

Research Significance in Lipid Biochemistry and Oleochemistry

The significance of this compound in research spans both lipid biochemistry and oleochemistry. In lipid biochemistry, studies have explored its metabolic fate and physiological effects, often in comparison to its cis isomer, erucic acid. Research in rats has shown that dietary this compound is converted to other trans monoenes, primarily elaidic acid, which then incorporates into organ lipids. nih.gov This chain-shortening process may be more extensive than that of erucic acid to oleic acid, potentially explaining the lower levels of this compound found in organ lipids. nih.gov

From an oleochemical perspective, this compound and its derivatives are of industrial interest. The hydrogenation of its cis isomer, erucic acid, yields behenyl alcohol, which has applications as a pour point depressant. wikipedia.org While direct industrial uses of this compound are less common than those of erucic acid, the study of its properties contributes to the broader understanding of fatty acids in industrial applications. frontiersin.org The distinct physical and chemical properties of trans fatty acids, such as their higher melting points compared to their cis counterparts, influence their use in various products.

Historical Scientific Perspectives on Docosenoic Acid Isomers

The scientific investigation of docosenoic acid isomers, namely this compound and erucic acid, has a history intertwined with the analysis of rapeseed oil. Erucic acid was first identified as the primary fatty acid in rapeseed oil. wikipedia.orgatamanchemicals.com this compound was first prepared from erucic acid in 1886 by W. Reimer. tuscany-diet.net The process of partial hydrogenation of vegetable oils, which became more common in the 20th century, led to the formation of trans isomers like this compound from their natural cis counterparts. psu.edu

Early research focused on distinguishing and quantifying these isomers. The development of chromatographic techniques, particularly gas-liquid chromatography (GLC), was crucial for separating and identifying different fatty acid isomers in complex mixtures like processed oils. psu.edu These analytical advancements allowed for a more detailed understanding of the composition of fats and oils and the changes they undergo during processing.

Studies comparing the physiological effects of cis and trans docosenoic acids have been a significant area of research. For instance, comparative studies in rats in the late 1970s investigated the digestibility and impact on organ tissues of this compound versus erucic acid. nih.gov These studies found differences in their metabolic handling and physiological outcomes, highlighting the importance of stereochemistry in biological systems. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B163421 Brassidic Acid CAS No. 506-33-2

Properties

IUPAC Name

(E)-docos-13-enoic acid
Source PubChem
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InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOLQHDNGRHBS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601015913
Record name (E)-13-Docosenoic acid
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Molecular Weight

338.6 g/mol
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CAS No.

506-33-2
Record name Brassidic acid
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Record name Brassidic acid
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Record name Brassidic acid
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Record name BRASSIDIC ACID
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Biological Occurrence and Genetic Determinants of Brassidic Acid Accumulation

Natural Abundance in Brassicaceae Species

The accumulation of docosenoic acids, primarily erucic acid, is a characteristic feature of many species within the mustard family (Brassicaceae). atamanchemicals.com

Rapeseed (Brassica napus) is the most notable botanical source of docosenoic acids and serves as a prime example of how selective breeding has created distinct phenotypes based on fatty acid content. wikipedia.org

High Erucic Acid Rapeseed (HEAR): These cultivars are specifically bred to produce high levels of erucic acid in their seed oil. google.com Traditional and HEAR varieties can contain erucic acid levels ranging from 20% to as high as 60% of the total fatty acids. wikipedia.orgocl-journal.org This oil is a valuable renewable resource for the oleochemical industry, used in the manufacturing of lubricants, plastics, surfactants, and coatings. google.com Brassidic acid is understood to be the trans-isomer of the much more abundant erucic acid. wikipedia.org

Low Erucic Acid Rapeseed (LEAR): Through extensive breeding programs, LEAR cultivars were developed to have an erucic acid content of less than 2%. nih.gov These varieties are commonly known as 'Canola' or 'double-low' rapeseed (low in both erucic acid and glucosinolates). cabidigitallibrary.org The development of LEAR varieties was driven by nutritional concerns, making the oil suitable for human consumption. nih.gov In LEAR oil, the fatty acid profile is dominated by oleic acid instead of erucic acid. wikipedia.org While this compound is the trans-isomer of erucic acid, it is important to note that some analytical procedures used in laboratories can cause a portion of the natural cis-configured erucic acid to convert to its trans-isomer, this compound. researchgate.net

Beyond Brassica napus, several other species in the Brassicaceae family are known for accumulating significant quantities of erucic acid, and by extension, are sources of its isomer, this compound. These include:

Brassica juncea (Indian Mustard): Traditional varieties of Indian mustard have high erucic acid content, typically ranging from 40% to over 50%. gcirc.orgresearchgate.net

Brassica rapa (Field Mustard): This species can exhibit very high levels of erucic acid, with some genotypes reaching up to 49.99%. ijcmas.com

Brassica oleracea (Wild Cabbage/Cole): Certain varieties can have erucic acid content as high as 46%. tandfonline.com

Brassica nigra (Black Mustard): This species also contains a significant proportion of erucic acid, with levels around 34-35%. tandfonline.comcabidigitallibrary.org

Erysimum spp. (Wallflower): Wallflower seed is another prominent source, with erucic acid content reported to be between 20% and 54%. wikipedia.org Studies on species like Erysimum cheiranthoides confirm they are rich in erucic acid. scispace.com

The following table summarizes the typical erucic acid content in the seed oil of various Brassicaceae species.

Botanical SourceSpecies NameTypical Erucic Acid (% of total fatty acids)
High Erucic Acid RapeseedBrassica napus20% - 60%
Indian MustardBrassica juncea40% - 51%
Field MustardBrassica rapa41% - 50%
Wild Cabbage/ColeBrassica oleracea~46%
Black MustardBrassica nigra~35%
WallflowerErysimum spp.20% - 54%

Genetic Regulation of Docosenoic Acid Content in Oilseeds

The concentration of docosenoic acids (erucic and this compound) in oilseeds is under strong genetic control, primarily determined by genes involved in the fatty acid elongation pathway.

Research has established that the synthesis of erucic acid in the amphidiploid species Brassica napus is controlled by two major gene loci, designated E1 and E2 . google.comocl-journal.org These genes exhibit additive effects, meaning that each active allele contributes to the final concentration of erucic acid in the seed oil. ocl-journal.orgresearchgate.net The E1 locus is inherited from the Brassica rapa (A-genome) parent, while the E2 locus comes from the Brassica oleracea (C-genome) parent. google.comocl-journal.org The development of low-erucic-acid 'Canola' varieties was achieved by selecting for mutations that resulted in a functional loss at both the E1 and E2 loci. google.com

The E1 and E2 loci correspond to copies of the Fatty Acid Elongase 1 (FAE1) gene. google.comcabidigitallibrary.org This gene encodes the enzyme β-ketoacyl-CoA synthase (KCS) , which is the key rate-limiting enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs), including erucic acid. nih.govresearchgate.net

The FAE1 enzyme catalyzes the initial condensation step in the elongation cycle, which extends the carbon chain of fatty acids. nih.govfrontiersin.org Specifically, it facilitates the elongation of oleic acid (C18:1) to eicosenoic acid (C20:1), and subsequently to erucic acid (C22:1). researchgate.net The expression of functional FAE1 genes is therefore essential for the production of high levels of erucic acid. nih.gov Mutations in the FAE1 gene, such as deletions or single nucleotide polymorphisms that lead to a non-functional enzyme, block the elongation pathway, resulting in an accumulation of oleic acid and a low-erucic-acid phenotype. google.comresearchgate.net

The enzyme Fatty Acid Desaturase 2 (FAD2) does not directly modulate the cis/trans-isomer profile of docosenoic acid. This compound is the trans-isomer of erucic acid, and FAD enzymes are responsible for introducing new double bonds into fatty acid chains, not for changing the configuration of existing ones from cis to trans. nih.govfrontiersin.org

Instead, the FAD2 enzyme plays a crucial, albeit indirect, role in determining the final erucic acid content by competing for the same substrate as the FAE1 enzyme. frontiersin.org The FAD2 enzyme, located in the endoplasmic reticulum, catalyzes the desaturation of oleic acid (C18:1) to produce the polyunsaturated fatty acid linoleic acid (C18:2). nih.govfrontiersin.org

This creates a critical branch point in the fatty acid synthesis pathway:

Oleic acid can be elongated by FAE1 to produce eicosenoic acid and then erucic acid.

Oleic acid can be desaturated by FAD2 to produce linoleic acid.

Environmental Factors Influencing Fatty Acid Biosynthesis in Plants

The biosynthesis of fatty acids in plants, including very long-chain fatty acids like this compound's isomer erucic acid, is significantly influenced by various environmental conditions. Key factors include temperature, water availability, and nutrient regimes, which can alter enzyme activity and gene expression, thereby shifting the final fatty acid profile of the plant, particularly in the seeds.

Temperature

Temperature, especially during the seed-filling stage, plays a critical role in determining the fatty acid composition of oilseed crops. Research on Brassica napus has demonstrated a clear relationship between temperature and the content of erucic acid.

Table 1: Effect of Nighttime Temperature on Erucic Acid Content in Brassica napus Lines

Line TypeTemperature ConditionOleic Acid Content (%)Erucic Acid Content (%)
Strongly Temperature-Sensitive Line (STSL)High Nighttime Temp (HNT): 20/18 °C48.488.02
Low Nighttime Temp (LNT): 20/13 °C41.8515.21
Weakly Temperature-Sensitive Line (WTSL)High Nighttime Temp (HNT): 20/18 °C~58.0~2.0
Low Nighttime Temp (LNT): 20/13 °C~56.0~7.0
Data derived from studies on Brassica napus seed development under controlled temperature conditions.

Water Availability

Water availability and drought stress significantly impact the metabolism and yield of oilseed crops, leading to changes in the fatty acid composition of the seed oil. The response, however, can vary depending on the plant species and the severity of the stress.

Several studies have reported that drought stress increases the erucic acid content in canola (Brassica species). aloki.hu For instance, applying only 60% of the required irrigation level resulted in a higher erucic acid content compared to full irrigation (100%). researchgate.netcore.ac.uk This suggests that water deficit may trigger metabolic shifts that favor the elongation of fatty acids. One report indicated that while drought stress increased stearic and α-linolenic acids, it also elevated erucic acid levels while decreasing oleic acid. aloki.hu

In contrast, some research has noted a decrease in certain unsaturated fatty acids under severe drought. zemdirbyste-agriculture.lt Soil salinity, another form of water-related stress, has also been shown to dramatically increase erucic acid content in Brassica juncea, with an increase of up to 42% observed under high-salinity field conditions compared to a control group. cabidigitallibrary.org

**Table 2: Influence of Irrigation Level on Erucic Acid Content in *Brassica***

Irrigation Level (% of Full Requirement)Resulting Erucic Acid Content (%)
100%4.67
60%6.68
Data from a field study on Brassica varieties under different irrigation regimes. researchgate.netcore.ac.uk

Nutrient Regimes

The availability of essential macro- and micronutrients is fundamental to all plant metabolic processes, including fatty acid biosynthesis. Nitrogen and phosphorus are particularly influential.

Phosphorus: Phosphorus is critical for plant energy transfer and the formation of essential molecules like phospholipids. In rapeseed, phosphorus application has been shown to significantly affect the content of several fatty acids. However, studies indicate that erucic acid, along with linoleic and palmitic acids, shows less response to varying phosphorus fertilizer rates compared to other fatty acids like oleic and linolenic acid. chinacrops.org While optimal phosphorus levels can increase oil content, excessive application may lead to a decrease in oleic acid and an increase in linolenic acid, with minimal direct impact on the erucic acid percentage. chinacrops.org

Biochemical Pathways and Metabolic Fate of Brassidic Acid

In Vivo Biosynthesis through Carbon Chain Elongation Mechanisms

The synthesis of brassidic acid, and more broadly very-long-chain fatty acids (VLCFAs), occurs through a fatty acid elongation (FAE) system, which is a cyclical process that adds two-carbon units to an existing acyl chain. nih.govaocs.org This process is particularly well-understood in plants of the Brassicaceae family, where its cis-isomer, erucic acid, is abundant. wikipedia.orgatamanchemicals.com The biosynthesis takes place on the endoplasmic reticulum and involves a membrane-bound multi-enzyme complex. nih.govkegg.jp

The primary precursor for the biosynthesis of this compound is oleic acid (C18:1), which is first activated to its coenzyme A (CoA) derivative, oleoyl-CoA. wikipedia.orgnih.govatamanchemicals.com This C18:1-CoA molecule serves as the initial substrate for the elongation machinery. The two-carbon units required for extending the acyl chain are donated by malonyl-CoA. nih.govbourre.fr The synthesis of this compound from oleic acid requires two successive cycles of carbon chain elongation. mdpi.com The availability of malonyl-CoA in the cytosol, produced by the enzyme acetyl-CoA carboxylase, is crucial for this process to occur. aocs.orgnih.gov

The elongation of the oleoyl-CoA to the final 22-carbon chain of this compound is catalyzed by four distinct enzymes that act sequentially in each cycle. nih.govmdpi.comunl.edu

3-Ketoacyl-CoA Synthase (KCS): This is the first and rate-limiting enzyme in the elongation cycle. It catalyzes the condensation of oleoyl-CoA (or the subsequently elongated acyl-CoA) with a two-carbon unit from malonyl-CoA, forming a 3-ketoacyl-CoA intermediate. nih.govunl.edu The substrate specificity of the KCS enzyme is a key determinant of the final length of the fatty acid chain produced. researchgate.netfrontiersin.org

3-Ketoacyl-CoA Reductase (KCR): The 3-ketoacyl-CoA produced by KCS is then reduced to 3-hydroxyacyl-CoA. This reaction is catalyzed by KCR and utilizes NADPH as the reducing agent. nih.govunl.edu Unlike KCS, the KCR enzyme is thought to have broad substrate specificity and to be common to all VLCFA biosynthesis reactions. nih.gov

3-Hydroxyacyl-CoA Dehydratase (HCD): The third step involves the dehydration of the 3-hydroxyacyl-CoA intermediate to form a trans-2,3-enoyl-CoA. This reaction is carried out by the HCD enzyme. nih.govmdpi.com

Trans-2,3-Enoyl-CoA Reductase (ECR): In the final step of the cycle, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the starting substrate. This reduction is catalyzed by ECR, also using NADPH. nih.govmdpi.com

This four-step cycle repeats to add another two-carbon unit, ultimately converting the C18 oleoyl-CoA into the C22 docosenoyl-CoA, the activated form of brassidic (or erucic) acid.

Table 1: Enzymes of the Fatty Acid Elongation Complex

Enzyme NameAbbreviationFunction
3-Ketoacyl-CoA SynthaseKCSCondenses the acyl-CoA with malonyl-CoA, extending the chain by two carbons. This is the rate-limiting step.
3-Ketoacyl-CoA ReductaseKCRReduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA using NADPH.
3-Hydroxyacyl-CoA DehydrataseHCDDehydrates the 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA.
Trans-2,3-Enoyl-CoA ReductaseECRReduces the trans-2,3-enoyl-CoA to a fully elongated acyl-CoA using NADPH.

Catabolism and Metabolic Transformation in Biological Systems

Once formed or ingested, this compound undergoes metabolic processing, primarily in the liver. This involves breakdown for energy or transformation into other fatty acid molecules.

The catabolism of very-long-chain fatty acids like this compound occurs via β-oxidation. A key enzyme in this process is long-chain acyl-CoA dehydrogenase (LCAD), which is found in mitochondria. wikipedia.orgatamanchemicals.comloinc.org This enzyme catalyzes the initial dehydrogenation step of the β-oxidation spiral for long-chain fatty acids. However, the metabolism of VLCFAs like this compound is generally slower than that of shorter-chain fatty acids. nih.gov Studies on its cis-isomer, erucic acid, indicate that the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD) is required for its breakdown. medlineplus.gov The rate of oxidation for C22 fatty acids is noted to decrease as the chain length increases from C18 to C22. nih.gov

In animal tissues, dietary this compound can be metabolically shortened. nih.gov This process, known as retroconversion, is essentially a partial β-oxidation that results in the formation of shorter-chain fatty acids. Research indicates that dietary this compound is readily converted to other trans monoenoic fatty acids, principally elaidic acid (the C18:1 trans-isomer). nih.gov This chain-shortening pathway may be even more significant for this compound than the retroconversion of its cis-isomer, erucic acid, to oleic acid. nih.govtuscany-diet.net This efficient conversion could explain the lower levels of this compound found accumulated in organ lipids compared to erucic acid. nih.gov

The mechanism of inhibition is likely related to competition at the enzymatic level. Specifically, the different inhibitory effects between this compound and its cis-isomer are thought to be due to their differing competitive properties with respect to long-chain acyl-CoA dehydrogenase. nih.gov While both inhibit palmitoylcarnitine (B157527) oxidation, brassidoyl-carnitine was found to inhibit both oxidation and respiration to a lesser extent than erucoyl-carnitine. nih.gov Other research suggests that the inhibitory effect may result from the incorporation of the fatty acid into mitochondrial membranes, which interferes with the fatty acyl-CoA transferring system. atamanchemicals.com

Comparative Studies of Cis- and Trans-Docosenoic Acid Metabolism in Animal Models

The metabolism of docosenoic acid isomers, specifically the cis-isomer erucic acid and the trans-isomer this compound, has been a subject of significant research, particularly in animal models like rats. These studies reveal distinct differences in how the geometric configuration of the double bond affects their metabolic fate and impact on lipid profiles in various tissues.

Impact on Plasma Triacylglycerol and Phospholipid Levels

The geometric isomerism of docosenoic acids also influences their impact on plasma lipid profiles. In studies where rats were fed diets with a low supply of linoleic acid, this compound was shown to induce a large increase in plasma triacylglycerols (TG). nih.gov However, the plasma contents of the cis and trans docosenoic acids themselves did not differ greatly under these conditions. nih.gov

Dietary Fatty AcidDietary ConditionEffect on Plasma Lipids
This compoundLow Linoleic AcidLarge increase in plasma triacylglycerols (TG). nih.gov
Erucic AcidHigh Erucic Acid Rapeseed Oil DietSignificant increase in plasma total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein (LDL). academicjournals.orgresearchgate.net

Influence on Polyunsaturated Fatty Acid Profiles

Dietary trans fatty acids can influence the metabolism and profile of other fatty acids in tissues. Comparative studies have shown that dietary trans monoenes, a group that includes this compound and its chain-shortened product elaidic acid, induce slight but visible changes in the profile of (n-9) polyunsaturated fatty acids in organ lipids when compared to their cis isomers, erucic and oleic acid. nih.gov This suggests that the presence of the trans double bond in this compound can subtly alter the metabolic pathways of other unsaturated fatty acids within the body's tissues.

Advanced Chemical Synthesis and Derivatization Strategies for Brassidic Acid

Stereoselective Conversion from Erucic Acid (Elaidination Processes)

Brassidic acid is primarily synthesized through the stereoselective isomerization of its naturally occurring cis-isomer, erucic acid. atamanchemicals.com This conversion process, known as elaidination, transforms the geometry of the double bond from cis to the thermodynamically more stable trans configuration. Several methods have been developed to facilitate this transformation, employing different catalysts and reaction conditions.

Historically, the reaction has been achieved by heating erucic acid with catalysts such as selenium or by treating it with nitrogen oxides generated from nitric acid and sodium nitrite (B80452). cdnsciencepub.comearthwormexpress.com For instance, treating erucic acid with dilute nitric acid and sodium nitrite can convert the low-melting cis form to the high-melting trans isomer. cdnsciencepub.com Another established method involves heating erucic acid with a small amount of powdered selenium at temperatures around 200–210°C.

Modern catalytic systems are also being explored to achieve this isomerization with higher efficiency and selectivity.

Table 1: Selected Methods for the Elaidination of Erucic Acid

Catalyst/Reagent Conditions Outcome Reference(s)
Nitric Acid and Sodium Nitrite Treatment with a dilute solution. Conversion of cis-isomer to trans-isomer. cdnsciencepub.com
Selenium (powdered) Heating at 200-210°C. Isomerization to this compound.
Hydrogen Bromide Liberation during alcohol-to-bromide conversion. Unintended isomerization to trans isomers. cdnsciencepub.com

Oxidative Cleavage Reactions for Bifunctional Monomer Production

The carbon-carbon double bond in this compound (or more commonly, its precursor erucic acid) is a key functional group that can be cleaved to produce valuable bifunctional monomers. atamankimya.comatamanchemicals.com This oxidative scission breaks the C22 fatty acid into a C13 dicarboxylic acid and a C9 monocarboxylic acid, which are important feedstocks for the polymer industry. ocl-journal.orgwikipedia.org

The primary industrial application of this cleavage is the synthesis of brassylic acid (tridecanedioic acid). atamankimya.comatamanchemicals.comatamankimya.com Two principal methods are employed for this transformation: ozonolysis and oxidation with hydrogen peroxide. atamankimya.comocl-journal.orgsmolecule.com

Ozonolysis : This is a well-established industrial process where ozone (O₃) is bubbled through a solution of erucic acid. wikipedia.orgatamankimya.comatamanchemicals.com The reaction cleaves the double bond, and subsequent oxidative work-up yields brassylic acid and pelargonic acid as a co-product. ocl-journal.orgwikipedia.org While effective, ozonolysis requires specialized equipment for ozone generation and often involves low operating temperatures, making it energy-intensive. wikipedia.orgmdpi.com

Hydrogen Peroxide Oxidation : As a greener and safer alternative to ozone, hydrogen peroxide (H₂O₂) is used in the presence of a catalyst to achieve oxidative cleavage. atamankimya.comatamanchemicals.comocl-journal.org This method can be performed under milder conditions and avoids the hazards associated with ozone. ocl-journal.org The reaction typically yields the same primary products: brassylic acid and pelargonic acid. atamanchemicals.com

Significant research has focused on developing efficient catalytic systems for the hydrogen peroxide-based oxidative cleavage of C22 unsaturated fatty acids. Tungsten-based catalysts have emerged as the preferred choice due to their high activity and relative low cost. ocl-journal.orgmdpi.comrsc.org

The reaction mechanism for tungsten-catalyzed oxidation proceeds through several key steps. rsc.org Initially, tungstic acid or a tungsten salt reacts with hydrogen peroxide to form highly reactive peroxo-tungsten complexes in situ. mdpi.comrsc.org These species then epoxidize the double bond of the fatty acid. The resulting epoxide undergoes hydrolysis to form a diol, which is subsequently cleaved by the catalyst to yield aldehydes. Finally, these aldehydes are oxidized to the corresponding carboxylic acids, brassylic acid and pelargonic acid. mdpi.com The efficiency of the process can be influenced by factors such as catalyst concentration, temperature, and the presence of phase-transfer agents to improve the interaction between the aqueous oxidant and the lipophilic fatty acid. researchgate.net

Table 2: Catalytic Systems for Oxidative Cleavage of Erucic/Brassidic Acid

Catalyst System Oxidant Key Features Reference(s)
Ozonolysis Ozone (O₃) Established industrial method; selective cleavage. ocl-journal.orgwikipedia.orgatamanchemicals.com
Tungsten-based catalysts (e.g., Tungstic Acid, WOx/Al₂O₃) Hydrogen Peroxide (H₂O₂) "Green" oxidant; reaction proceeds via epoxidation and diol cleavage. ocl-journal.orgmdpi.comrsc.orgresearchgate.net
Peroxo-tungsten complex with phase-transfer catalyst Hydrogen Peroxide (H₂O₂) Used in biphasic systems to enhance reaction rates between aqueous and organic phases. researchgate.net

Synthesis of Specialized Fatty Acid Derivatives

The carboxylic acid group of this compound is a versatile handle for synthesizing a wide array of derivatives with tailored properties for specific functional applications.

Esters and amides of this compound are important classes of derivatives with uses ranging from lubricants and plasticizers to surfactants. atamankimya.comatamanchemicals.com

Esters : this compound esters are typically synthesized via Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. csic.es The resulting esters, such as dimethyl brassylate or ethylene (B1197577) brassylate, are used as low-temperature plasticizers for polymers like PVC and as key components in the fragrance industry for creating synthetic musks. atamankimya.comatamanchemicals.com

Amides : The synthesis of fatty amides can be achieved through the direct reaction of this compound with an amine at elevated temperatures, often requiring a catalyst to drive the dehydration reaction. csic.esresearchgate.net More common laboratory and industrial routes involve converting the fatty acid to its acyl chloride or ester, which then reacts with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide. csic.es These amides find use as lubricants and surfactants. atamankimya.com Enzymatic methods using lipases are also being developed as a green alternative for amide synthesis. nih.govresearchgate.net

Specific nitrogen-containing derivatives of the C22 backbone are of significant industrial importance. atamankimya.comatamanchemicals.comatamanchemicals.com

Erucamide (B86657) : It is important to note that erucamide is the primary amide of erucic acid (cis-isomer). scribd.comresearchgate.net It is a crucial industrial chemical used as a slip and anti-blocking agent in plastic films, particularly polyolefins. atamanchemicals.comatamanchemicals.comscribd.com Its synthesis is typically carried out by reacting erucic acid or its esters with ammonia at high temperatures and pressures, sometimes using catalysts like alkyltin compounds or phosphorus pentoxide to improve yield and reaction time. scribd.comresearchgate.netgoogle.comsigmaaldrich.com The corresponding amide of this compound, brassidamide, is less common.

Disubstituted Amides : N,N-disubstituted amides of this compound are valuable as effective plasticizers. atamanchemicals.comatamanchemicals.com They are synthesized by reacting this compound or its acyl chloride with a secondary amine (R₂NH). researchgate.netgoogle.com A wide variety of these amides have been prepared and screened for industrial utility, with some showing excellent properties for low-temperature applications in vinyl polymers. researchgate.net

Behenyl Amine : Behenyl amine is the primary amine corresponding to the fully saturated C22 chain (behenic acid). atamanchemicals.comatamanchemicals.com Its synthesis from this compound involves a two-step process. First, the double bond of this compound is hydrogenated to produce behenic acid. wikipedia.orgnih.gov The behenic acid is then converted to behenonitrile, typically via reaction with ammonia over a catalyst, which is subsequently reduced to behenyl amine using catalytic hydrogenation (e.g., with a Raney nickel catalyst). google.com Behenyl amine is primarily used as a corrosion inhibitor. atamankimya.comatamanchemicals.comatamanchemicals.com

Development as Precursors for Bio-based Polymers

This compound, a long-chain monounsaturated fatty acid, is gaining recognition as a valuable renewable feedstock for the synthesis of bio-based polymers. Its 22-carbon backbone presents a unique platform for the creation of long-chain aliphatic polyesters and polyamides, which can offer desirable properties such as flexibility, hydrophobicity, and improved thermal stability in the resulting materials. The primary and most established route for its utilization in the polymer industry is through its conversion into dicarboxylic acids, which serve as monomers in polycondensation reactions.

The most significant derivative of this compound for polymer synthesis is brassylic acid , a C13 α,ω-dicarboxylic acid. The production of brassylic acid from this compound is achieved through oxidative cleavage of the carbon-carbon double bond located at the C13 position. atamanchemicals.comresearchgate.net This chemical transformation is a critical step in converting the monofunctional this compound into a difunctional monomer suitable for step-growth polymerization.

One of the primary industrial methods for this conversion is ozonolysis . atamanchemicals.comresearchgate.net In this process, this compound reacts with ozone, leading to the cleavage of the double bond and the formation of an ozonide intermediate. This intermediate is then worked up under oxidative conditions to yield brassylic acid and pelargonic acid as a co-product.

Reaction Scheme: Ozonolysis of this compound to Brassylic Acid

ReactantReagentsProducts
This compound (C₂₂H₄₂O₂)1. Ozone (O₃) 2. Oxidative Work-upBrassylic Acid (HOOC(CH₂)₁₁COOH) Pelargonic Acid (CH₃(CH₂)₇COOH)

Brassylic acid is a key building block for specialty long-chain polyamides and polyesters. atamanchemicals.comresearchgate.netmdpi.com For instance, it can be reacted with various diamines, such as hexamethylenediamine, to produce high-performance polyamides. These bio-based polyamides, often referred to as nylons, exhibit properties comparable to their petroleum-derived counterparts, such as excellent mechanical strength and thermal resistance, making them suitable for demanding applications in automotive, electronics, and textiles.

Beyond the well-established route to brassylic acid, research is exploring other derivatization strategies to expand the utility of this compound as a polymer precursor. These strategies aim to introduce different functional groups to enable the synthesis of a wider range of bio-based polymers.

Hydrogenation of this compound yields behenyl alcohol (1-docosanol), a 22-carbon primary alcohol. atamanchemicals.com While primarily used as an emollient, gelling agent, and viscosity modifier in cosmetics and pharmaceuticals, behenyl alcohol also holds potential as a monomer for polyester (B1180765) synthesis when reacted with dicarboxylic acids.

Furthermore, the carboxylic acid group of this compound can be converted into an amide, leading to erucamide (the amide of its cis-isomer, erucic acid, which shares the same carbon backbone). Erucamide is widely used as a slip and anti-blocking agent in the plastics industry, particularly for polyethylene (B3416737) and polypropylene (B1209903) films. atamanchemicals.com While not a structural monomer in the traditional sense, its role as a polymer additive highlights the contribution of the this compound carbon chain to the performance of polymer products.

The following table summarizes the key derivatives of this compound and their roles as precursors or components in polymer systems.

Interactive Data Table: this compound Derivatives for Polymer Applications

DerivativeChemical FormulaSynthesis from this compoundRole in Polymer Science
Brassylic AcidHOOC(CH₂)₁₁COOHOxidative Cleavage (e.g., Ozonolysis)Monomer for Polyamides and Polyesters
Behenyl AlcoholCH₃(CH₂)₂₁OHHydrogenationPotential Monomer for Polyesters
ErucamideCH₃(CH₂)₇CH=CH(CH₂)₁₁CONH₂AmidationPolymer Additive (Slip/Anti-blocking Agent)

While the direct polymerization of this compound itself is not a common industrial practice due to its monofunctionality, its conversion into these versatile difunctional monomers and functional additives underscores its importance in the growing field of bio-based polymers. Future research may uncover novel derivatization pathways and polymerization techniques to further exploit the unique long-chain structure of this compound in the development of sustainable and high-performance materials.

Sophisticated Analytical Methodologies for Brassidic Acid Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental tool for the separation and analysis of fatty acids like brassidic acid. drawellanalytical.com It allows for the isolation of individual components from a mixture, which is essential for both identifying the compounds present (qualitative analysis) and determining their respective amounts (quantitative analysis). drawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. mdpi.com For GC analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs). mdpi.comifremer.fr This derivatization is a critical step that facilitates the separation and detection of the compounds. mdpi.com

The separation of fatty acid isomers, including the cis/trans isomers like erucic acid and this compound, can be effectively achieved using high-polarity capillary columns. jfda-online.com The choice of the GC column's stationary phase is critical for resolving these closely related compounds. mdpi.com Following separation by the gas chromatograph, the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments of the eluted compounds, enabling unambiguous identification. nih.gov The combination of retention time from the GC and the mass spectrum from the MS allows for highly reliable qualitative and quantitative analysis of this compound. mdpi.com

For instance, in the analysis of rapeseed protein products, GC-MS has been successfully used to detect and quantify both erucic acid and this compound. mdpi.comresearchgate.net The method often involves an initial extraction of lipids, followed by saponification and derivatization to FAMEs before GC-MS analysis. mdpi.com

Table 1: Example of GC-MS Parameters for Fatty Acid Analysis

ParameterSetting
Column High-polarity capillary column (e.g., HP-88, DB-FFAP) jfda-online.com
Injector Temperature 250 °C ifremer.fr
Carrier Gas Helium ifremer.fr
Oven Temperature Program Ramped, e.g., 150°C to 270°C lipidmaps.org
Ionization Mode Electron Impact (EI) mdpi.com
Mass Range 50-550 amu for FAMEs ifremer.fr

This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical goals.

Comparative Evaluation of Extraction and Derivatization Protocols (e.g., Soxhlet vs. Folch) in Complex Matrices

The accurate analysis of this compound is highly dependent on the efficiency of the initial extraction from the sample matrix and the subsequent derivatization. jfda-online.com Two commonly used lipid extraction methods are the Soxhlet and Folch methods. researchgate.net Research comparing these methods for the analysis of erucic acid in rapeseed protein products found that the Soxhlet extraction procedure yielded higher concentrations of erucic acid. researchgate.net

A critical finding was that the Folch method, which uses a chloroform:methanol (B129727) mixture, can induce the conversion of the natural cis-isomer (erucic acid) into its trans-isomer, this compound. researchgate.netresearchgate.net This isomerization can lead to an underestimation of erucic acid and an inaccurate quantification of this compound. researchgate.net In contrast, the Soxhlet method, using hexane, did not show this cis-trans conversion. researchgate.net

The choice of derivatization reagent is also crucial. Common methods include using acid catalysts like hydrogen chloride (HCl) in methanol or boron trifluoride (BF3) in methanol, or base catalysts like sodium methoxide. jfda-online.com Studies have shown that the combination of the extraction method and the derivatization protocol can significantly impact the final results. mdpi.comresearchgate.net For example, the highest conversion of erucic acid to this compound was observed when the Folch extraction was combined with a sulfuric acid derivatization method. mdpi.com

Table 2: Comparison of Extraction Methods for Erucic Acid Analysis

Extraction MethodSolvent SystemKey FindingReference
Folch Chloroform:MethanolCan cause conversion of cis-erucic acid to trans-brassidic acid. researchgate.net researchgate.net
Soxhlet HexaneSuperior for yielding higher concentrations of erucic acid without cis-trans isomerization. researchgate.net researchgate.net

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide invaluable information about the molecular structure and conformation of this compound.

Fourier Transform-Infrared (FTIR) Spectroscopy for Double Bond Configuration Analysis

Fourier Transform-Infrared (FTIR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational modes of its chemical bonds. creative-biostructure.com This method is particularly useful for determining the configuration of double bonds in fatty acids. scribd.comnih.gov

The key distinction between cis and trans isomers in FTIR spectra lies in the out-of-plane C-H wagging vibration. Trans double bonds, as found in this compound, exhibit a characteristic absorption band around 960-970 cm⁻¹. nih.gov In contrast, cis isomers like erucic acid show a band around 3011 cm⁻¹ corresponding to the =C-H stretching vibration. researchgate.net Gas-phase FTIR spectroscopy has been shown to be a powerful tool for the unambiguous determination of double bond configuration in long-chain unsaturated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govnih.gov It provides detailed information about the connectivity of atoms and their spatial arrangement, making it an essential tool for conformational research of fatty acids. copernicus.orgcopernicus.org

Biotechnological Advancements and Industrial Applications Research

Genetic Engineering for Modifying Docosenoic Acid Profiles in Oilseed Crops

The biotechnological production of brassidic acid is intrinsically linked to the availability of its cis-isomer, erucic acid (a docosenoic acid), which is naturally found in the oils of Brassicaceae family plants like rapeseed and mustard. atamankimya.com Genetic and metabolic engineering strategies have been pivotal in increasing the erucic acid content in these crops, thereby ensuring a consistent and high-quality feedstock for industrial applications.

High-Erucic Acid Rapeseed (HEAR) is a specialty rapeseed cultivated for its high erucic acid content, which is a valuable renewable raw material for the oleochemical industry. atamanchemicals.com Conventional HEAR cultivars typically contain around 50% erucic acid in their seed oil. armorlubricants.com However, for many industrial uses, a higher concentration is desirable to reduce processing costs. researchgate.net

Biotechnological approaches have been instrumental in elevating erucic acid levels in rapeseed. A key strategy involves the overexpression of genes responsible for fatty acid elongation. The fatty acid elongase (FAE1) gene, which has been cloned from various plants including Brassica napus, plays a crucial role in the biosynthesis of very-long-chain fatty acids like erucic acid. atamanchemicals.com By overexpressing this gene in rapeseed, researchers have successfully increased the erucic acid content. atamanchemicals.com

Marker-assisted selection has also played a significant role in accelerating the breeding of HEAR varieties with improved traits. ntdlxcl.com Molecular markers associated with high erucic acid content allow for the early and efficient selection of promising genotypes. armorlubricants.com

Table 1: Genetic Engineering Strategies to Enhance Erucic Acid in Rapeseed

StrategyGene/Enzyme TargetedDesired Outcome
Overexpressionfatty acid elongase (FAE1)Increased synthesis of erucic acid.
Heterologous Expressionlysophosphatidic acid acyltransferase (LPAAT) from yeastIncorporation of erucic acid at the sn-2 position of triacylglycerols.
Marker-Assisted SelectionGenetic markers linked to high erucic acid contentEfficient and rapid selection of high-yielding HEAR varieties.

Brassica carinata, or Ethiopian mustard, is another oilseed crop with naturally high levels of erucic acid, making it an attractive platform for bio-industrial applications. atamankimya.comchempri.com Metabolic engineering efforts in B. carinata have focused on further increasing erucic acid content and producing novel fatty acids and wax esters.

Furthermore, B. carinata has been engineered to produce wax esters, which are valuable compounds used in lubricants, cosmetics, and pharmaceuticals. atamankimya.combioblend.com This was achieved by introducing genes for two key enzymes: fatty acyl-coenzyme A (CoA) reductase (FAR), which converts fatty acyl-CoAs to fatty alcohols, and wax synthase (WS), which esterifies fatty acyl-CoAs to fatty alcohols to form wax esters. atamankimya.com Transgenic B. carinata lines have been developed that can produce up to 25% wax esters in their seed oil, with the most abundant species being those derived from erucic acid (22:1/20:1 and 22:1/22:1). atamankimya.comwikipedia.org

These advancements demonstrate the potential of metabolic engineering to transform oilseed crops like B. carinata into efficient bio-factories for the production of tailored industrial oils. atamankimya.com

Development of Bio-Derived Chemicals and Monomers

Brassylic acid, a C13 dicarboxylic acid, is a key bio-derived monomer in the synthesis of specialized polyamides. It is commercially produced from the ozonolysis of erucic acid, a very long-chain fatty acid found in high concentrations in oils from plants like Crambe abyssinica and high-erucic acid rapeseed. Brassylic acid serves as a direct precursor for the production of high-performance nylons, most notably Nylon-1313.

The synthesis of Nylon-1313 from brassylic acid and a corresponding C13 diamine is noted for its straightforward and simple production process compared to the multi-step reactions required for other long-chain nylons like Nylon-11 and Nylon-12. Research has demonstrated that Nylon-1313 exhibits several desirable properties for an engineering resin, including a lower melting point, reduced density, and greater hydrophobicity than its counterparts. These characteristics make it suitable for a variety of specialized applications. The production of Nylon-1313 is considered economically viable, with studies predicting high yields in scaled-up manufacturing facilities.

More recent research has focused on creating novel polyesteramides (PEAs) using brassylic acid as a foundational building block. These PEAs are synthesized from brassylic acid, ethanolamine, and other dicarboxylic acids. The resulting polymers exhibit properties that position them as potential eco-friendly substitutes for commodity plastics like polyethylene (B3416737). Key characteristics of these brassylic acid-based polyesteramides are detailed in the table below.

PropertyFindingPotential Application
Melting Temperature (Tm)High (130–139 °C), comparable to polyethylene.Replacement for some commodity plastics.
HydrophobicityThe brassylic acid component confers significant hydrophobicity.Maintains mechanical performance after short-term water exposure.
DegradabilityExhibits water-degradability, with significant molecular weight loss over one year.Eco-friendly materials for applications requiring eventual breakdown.
RecyclabilityDemonstrated chemical recyclability via aminolysis with ethanolamine.Contributes to a circular economy model for plastics.

Bio-based surfactants are surface-active agents synthesized wholly or partially from renewable biological sources, offering a more sustainable alternative to traditional petroleum-derived surfactants. Most bio-based surfactants are fatty acid derivatives, where the fatty acid constitutes the hydrophobic (water-repelling) tail of the surfactant molecule. omnitechintl.com

Structurally, this compound, as a C22 very long-chain saturated fatty acid, is a candidate for creating the hydrophobic portion of a surfactant. The general approach for producing such surfactants involves chemically or enzymatically linking the fatty acid (the hydrophobe) with a hydrophilic (water-attracting) head group. mdpi.com Common hydrophilic moieties are derived from natural resources like sugars (e.g., glucose, sucrose), glycerol (B35011), or amino acids. researchgate.net

The synthesis of fatty acid-based surfactants can be achieved through various reactions, including:

Esterification: Reacting the fatty acid with a polyol like glycerol or sorbitol to create sorbitan esters. mdpi.com

Amidation: Combining the fatty acid with an amino acid to form N-fatty acyl amino acid surfactants. google.com

Alkoxylation and Sulfation: Modifying fatty alcohols (derived from fatty acids) to produce widely used anionic surfactants. neutronco.com

While the foundational chemistry supports the use of very long-chain fatty acids like this compound in surfactant synthesis, research and commercial development have predominantly focused on more readily available C12-C18 fatty acids from sources like palm and coconut oil. omnitechintl.comresearchgate.net Therefore, the development of surfactants specifically from this compound represents a niche area with potential for creating highly hydrophobic and specialized surface-active agents.

Exploration in Pharmaceutical and Bioactive Compound Research

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Research into the interaction between fatty acids and the BBB has revealed complex mechanisms that are often dependent on the fatty acid's chain length.

Studies have shown that short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate, play a crucial role in preserving the integrity of the BBB. They can decrease paracellular permeability by restoring the function of junctional complex proteins in brain endothelial cells.

Conversely, other types of fatty acids have been shown to increase the permeability of the BBB. For instance, arachidonic acid, a polyunsaturated omega-6 fatty acid, can enhance BBB permeability. This effect is significant as it suggests that fatty acids can modulate BBB function in various physiological and pathophysiological states, independent of cytokine-induced inflammation.

Currently, the specific permeation mechanisms and effects of very long-chain fatty acids (VLCFAs) like this compound on the BBB are not as well-documented as those for short-chain or polyunsaturated fatty acids. This represents an area for further scientific investigation to understand the full spectrum of how different fatty acids influence the critical functions of the blood-brain barrier.

Very long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms. This compound (C22:0) is a prominent example of a saturated VLCFA. In healthy biological systems, VLCFAs are produced and metabolized in a controlled manner. However, the abnormal accumulation of VLCFAs is a pathognomonic feature of certain severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This disease is caused by a defect in a peroxisomal transporter protein, which leads to impaired beta-oxidation and subsequent buildup of VLCFAs in plasma and tissues, causing severe neurological and adrenal dysfunction.

Research in this area is heavily focused on finding therapeutic strategies to normalize the elevated levels of VLCFAs in patients with X-ALD. Studies have investigated compounds that can stimulate the beta-oxidation of these fatty acids.

Compound/StrategyMechanism of ActionObserved Effect in X-ALD FibroblastsReference
LovastatinInhibitor of HMG-CoA reductase.Stimulated beta-oxidation of lignoceric acid (C24:0) and normalized VLCFA levels. nih.gov
Sodium Phenylacetate (NaPA)Inhibitor of mevalonate pyrophosphate decarboxylase.Stimulated beta-oxidation of lignoceric acid (C24:0) and normalized VLCFA levels. nih.gov
cAMP-increasing compounds (e.g., Forskolin, Rolipram)Activate Protein Kinase A (PKA).Stimulated peroxisomal beta-oxidation of lignoceric acid and normalized VLCFA levels. nih.gov

These studies indicate that pharmacological intervention can correct the metabolic defect in cultured cells from X-ALD patients. nih.govnih.gov The ability of these compounds to normalize VLCFA accumulation identifies them as potential candidates for therapeutic development for disorders like X-ALD. nih.govnih.gov

Research into bio-based pesticides has explored a wide array of natural compounds, including those derived from plants and microorganisms, as alternatives to synthetic chemicals. Studies have demonstrated that various classes of natural molecules possess insecticidal and fungicidal properties.

For example, research has identified insecticidal activity in:

Phthalic acid produced by the bacterium Photorhabdus temperata, which can induce 100% mortality in Galleria mellonella larvae and inhibit key immune enzymes like phenoloxidase. nih.gov

Essential oils , such as that from Dittrichia viscosa, which have shown potent insecticidal effects against pests like Callosobruchus maculatus through both ingestion and inhalation. mdpi.com

Fatty acids like linoleic acid have also been evaluated and shown to contribute to the mortality of agricultural pests. scielo.br

Similarly, antifungal properties have been identified in:

Phenolic compounds such as ellagic acid and caffeic acid phenethyl ester, which show activity against drug-resistant fungi like Candida auris. mdpi.com

Chlorogenic acid , which exhibits broad-spectrum antifungal action by disrupting the cell membranes of pathogenic fungi. researchgate.net

Simple organic acids , like boric acid, have long been used as fungicides, particularly in wood preservation. researchgate.net

While a diverse range of fatty acids, phenolics, and other organic compounds have been investigated for these bioactive properties, specific research focusing on the insecticidal or fungicidal capabilities of this compound is not prominent in the existing scientific literature. The field has largely concentrated on other classes of natural molecules for developing bio-based pesticides.

Advanced Research Topics and Future Perspectives

Structure-Activity Relationship Studies of Brassidic Acid and its Analogues

The biological activities of docosenoic acid isomers, this compound (trans-13-docosenoic acid) and erucic acid (cis-13-docosenoic acid), exhibit notable differences primarily due to the stereochemistry of their double bond. nih.gov Studies comparing the physiological effects of these isomers in rats have revealed significant distinctions in their metabolic fate and impact on cardiac tissue. nih.govnih.gov

One key area of investigation has been their effect on myocardial lipidosis, a condition characterized by the accumulation of lipids in heart muscle cells. atamanchemicals.comfoodstandards.gov.au Research has shown that while erucic acid is associated with the induction of myocardial lipidosis and cardiac lesions in rats, this compound does not appear to have the same pathogenic potency. nih.govnih.govresearchgate.net A comparative study feeding rats diets containing either this compound or erucic acid found that only the erucic acid-fed group developed definite lesions of the myocardium. nih.gov

The differential effects of these isomers are thought to be related to their metabolism. This compound is reportedly converted to other trans monoenes, such as elaidic acid, which are then incorporated into organ lipids. nih.gov This chain-shortening process may be more extensive for this compound than for erucic acid, potentially explaining the lower levels of this compound found in organ lipids and its reduced cardiotoxicity. nih.gov

Furthermore, the interaction of these fatty acids with mitochondrial enzymes plays a crucial role. Carnitine esters of erucic acid have been shown to inhibit the mitochondrial oxidation of other fatty acids, like palmitoylcarnitine (B157527), in both heart and liver mitochondria. nih.gov This inhibition is a proposed mechanism for the accumulation of triglycerides in the hearts of rats fed high-erucic acid oils. atamanchemicals.com

The table below summarizes the key differences in the biological activities of this compound and its cis-isomer, erucic acid.

FeatureThis compound (trans-13-docosenoic acid)Erucic Acid (cis-13-docosenoic acid)
Myocardial Effects Does not induce significant heart lesions in rats. nih.govInduces myocardial lipidosis and definite heart lesions in rats. nih.govresearchgate.net
Metabolism Readily undergoes chain-shortening to other trans monoenes. nih.govLess readily metabolized, leading to accumulation in tissues. foodstandards.gov.auresearchgate.net
Mitochondrial Oxidation Less inhibitory to the oxidation of other fatty acids.Inhibits mitochondrial oxidation of other fatty acids. atamanchemicals.comnih.gov

Interplay of Genetic and Environmental Factors on Fatty Acid Composition in Agricultural Systems

The concentration of this compound and its isomers in oilseed crops is a complex trait governed by the interplay of genetic and environmental factors. frontiersin.orgaloki.hufrontiersin.org In the Brassicaceae family, which includes rapeseed and mustard, the biosynthesis of erucic acid is a primary determinant of the potential for this compound formation, as the latter is its trans-isomer. wikipedia.orgatamanchemicals.com

Genetic Control: The biosynthesis of erucic acid from its precursor, oleic acid, is a genetically controlled process involving fatty acid elongase (FAE) enzymes. frontiersin.orgocl-journal.org The FAE1 gene, in particular, plays a critical role. frontiersin.org Genetic engineering efforts have focused on manipulating the expression of genes involved in the fatty acid synthesis pathway to either increase erucic acid content for industrial applications (High-Erucic Acid Rapeseed, HEAR) or decrease it for edible oils (Low-Erucic Acid Rapeseed, LEAR or canola). frontiersin.orgresearchgate.net For instance, overexpressing the FAE1 gene can increase erucic acid content. frontiersin.org Conversely, the development of canola oil involved breeding for low erucic acid levels. wikipedia.org

Environmental Influence: Environmental conditions, particularly temperature and water availability during seed development, can significantly impact the fatty acid profile of oilseeds. aloki.hufrontiersin.orgscirp.org

Temperature: Higher temperatures during the seed-filling stage have been shown to increase the levels of oleic acid while decreasing linoleic acid in several oilseed crops, including sunflower and rapeseed. frontiersin.orgusda.gov This shift in the fatty acid profile can indirectly influence the substrate pool available for erucic acid synthesis.

Drought Stress: Water deficit has been demonstrated to alter the fatty acid composition in various oilseed crops. aloki.huscirp.org Some studies on canola have reported that drought stress can lead to an increase in erucic acid content. aloki.hu The physiological response to drought can affect the enzymatic activities involved in fatty acid biosynthesis and modification. aloki.huusda.gov

The interaction between genotype and environment (G x E) is a crucial factor, meaning that different genotypes may respond differently to the same environmental stressor. frontiersin.orgscirp.org This highlights the importance of selecting or developing crop varieties that exhibit stable fatty acid profiles across diverse environmental conditions. usda.gov

Development of Novel Analytical Platforms for In Situ Monitoring and Real-Time Analysis

The accurate detection and quantification of this compound and other fatty acids are essential for quality control in the food industry, research, and diagnostics. Traditional methods like gas chromatography (GC) are highly accurate but often involve time-consuming sample preparation steps such as methyl esterification. google.comnih.gov To overcome these limitations, there is a growing interest in developing novel analytical platforms for rapid, in-situ, and real-time analysis.

Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy has emerged as a powerful tool for the analysis of trans fatty acids. nih.govharricksci.com Attenuated total reflectance (ATR)-FTIR, in particular, allows for the direct and rapid analysis of edible oils and fats with minimal sample preparation. nih.govharricksci.com This technique can be used to monitor the formation of trans fats, including this compound, during thermal processing in real-time. harricksci.com The principle behind this method is the detection of the characteristic absorption band for trans double bonds around 966 cm⁻¹. nih.govharricksci.com

Near-infrared (NIR) spectroscopy is another promising technique for the rapid determination of trans fatty acid content in edible oils. google.com By developing calibration models, NIR spectroscopy can provide quantitative analysis, overcoming the need for complex sample preparation associated with GC. google.com

Mass Spectrometry Imaging: Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, are enabling the visualization of the spatial distribution of lipids, including fatty acids, within plant tissues at a cellular level. royalsocietypublishing.orgnih.gov This allows for in-situ analysis of lipid metabolism and localization, providing valuable insights into the biochemical processes within the plant.

Hyperspectral Coherent Anti-Stokes Raman Scattering (CARS) Imaging: This advanced imaging technique allows for the in-situ monitoring of lipid dynamics and chemistry within living cells, such as in germinating seeds. royalsocietypublishing.org CARS imaging can provide information on the degree of lipid unsaturation and the changes in fatty acid composition over time, offering a dynamic view of lipid metabolism. royalsocietypublishing.org

These emerging analytical platforms offer significant advantages in terms of speed, sample throughput, and the ability to perform in-situ and real-time measurements, which are crucial for both industrial process control and fundamental research.

Sustainable Production Methodologies and Biorefinery Concepts for Docosenoic Acid Valorization

Docosenoic acids, including this compound and its more abundant cis-isomer erucic acid, are valuable renewable feedstocks for the chemical industry. frontiersin.orgslu.se The development of sustainable production methods and integrated biorefinery concepts is crucial for the valorization of these very-long-chain fatty acids.

Sustainable Production: The primary source of docosenoic acids is oilseed crops from the Brassicaceae family, such as high-erucic acid rapeseed (HEAR) and crambe (Crambe abyssinica). frontiersin.orgslu.se Sustainable production focuses on:

Genetic Improvement: The use of genetic engineering and molecular breeding techniques to develop crop varieties with enhanced erucic acid content is a key strategy. frontiersin.orgresearchgate.net This reduces the land area required for production and improves economic viability. Transgenic approaches have successfully increased the erucic acid content in rapeseed and crambe. frontiersin.orgslu.se

Agronomic Practices: Optimizing cultivation practices to maximize yield and oil quality while minimizing environmental impact is essential. This includes efficient nutrient and water management.

Biorefinery Concepts: A biorefinery approach aims to utilize all components of the biomass, creating a portfolio of value-added products and minimizing waste. For docosenoic acid-rich crops, this involves:

Fractionation: The initial step is the separation of the oil from the seed meal. The oil, rich in docosenoic acids, serves as the primary feedstock for chemical production.

Valorization of Docosenoic Acids: Erucic acid can be converted into a range of valuable chemicals. For example, ozonolysis produces brassylic acid, a dicarboxylic acid used in the synthesis of specialty polyamides and polyesters. smolecule.com Hydrogenation of erucic acid yields behenyl alcohol, which has applications in cosmetics and as a pour point depressant. smolecule.com

Utilization of Co-products: The seed meal remaining after oil extraction is rich in protein and can be used as animal feed. europa.eu However, the presence of glucosinolates in some varieties can limit its use, necessitating further processing or the development of low-glucosinolate cultivars. frontiersin.org The glycerol (B35011) backbone from triacylglycerol processing is another co-product with various industrial applications.

Mechanistic Investigations of Physiological Effects in Research Models, including Myocardial Lipidosis and Cognitive Function

Myocardial Lipidosis: The physiological effects of docosenoic acids, particularly erucic acid, have been extensively studied in animal models, with a primary focus on myocardial lipidosis. foodstandards.gov.auresearchgate.netoup.com This condition, characterized by the accumulation of triacylglycerols in heart muscle cells, has been observed in various animal species fed diets high in erucic acid. oup.com The underlying mechanism is believed to be the slow rate of mitochondrial oxidation of erucic acid compared to other fatty acids. foodstandards.gov.auoup.com This metabolic bottleneck leads to an imbalance between the uptake and utilization of erucic acid by the heart, resulting in its esterification and storage as triacylglycerols. researchgate.netoup.com

In contrast, studies on this compound, the trans-isomer, suggest it does not induce myocardial lesions to the same extent as erucic acid in rats. nih.gov A comparative study showed that while erucic acid caused definite lesions in the myocardium, hearts from rats fed this compound were histologically similar to those of control groups. nih.gov The different metabolic fates of the two isomers, with this compound being more readily chain-shortened, may contribute to this difference in cardiotoxicity. nih.gov

Cognitive Function: Emerging research has begun to explore the potential effects of docosenoic acids on cognitive function. Some studies suggest that erucic acid may have a role in neurological health. It is known to be ableto cross the blood-brain barrier and has been investigated for its ability to normalize the accumulation of very-long-chain fatty acids in the brains of patients with certain neurological disorders. atamanchemicals.com

A study in mice investigated the effects of erucic acid on memory and found that it enhanced memory performance in normal mice and ameliorated scopolamine-induced cognitive impairment. While this research focused on erucic acid, it opens up avenues for investigating whether this compound and other analogues may have similar or different effects on cognitive processes. Further mechanistic studies are needed to elucidate the pathways through which these fatty acids may influence brain function.

Advanced Materials Science Applications beyond Traditional Uses (e.g., Smart Materials, Nanomaterials)

The unique chemical structure of this compound, with its long carbon chain and a single trans double bond, makes it a promising candidate for the development of advanced materials with novel properties. While traditionally used in lubricants, plastics, and coatings, its potential extends to more sophisticated applications. atamanchemicals.com

Smart Materials: The long, linear structure of this compound and its derivatives could be exploited in the design of "smart" materials that respond to external stimuli such as temperature or pH. For instance, polymers incorporating this compound could exhibit shape-memory effects or tunable mechanical properties. The trans configuration of the double bond imparts a more linear and rigid structure compared to its cis-isomer, which could be advantageous in creating ordered molecular assemblies.

Nanomaterials: this compound can serve as a building block for the synthesis of various nanomaterials. Its amphiphilic nature, with a hydrophilic carboxylic acid head and a long hydrophobic tail, makes it suitable for forming self-assembled structures like micelles and vesicles in aqueous environments. These nanostructures can be used as delivery vehicles for drugs or other active compounds.

Furthermore, the carboxylic acid group provides a reactive site for functionalization, allowing this compound to be attached to the surface of nanoparticles to modify their properties, such as improving their dispersibility in non-polar solvents or creating a biocompatible coating.

Bio-based Polymers and Composites: There is a growing demand for sustainable and biodegradable materials. This compound, being derived from renewable plant sources, is an attractive monomer for the synthesis of bio-based polymers. atamanchemicals.com Polyamides and polyesters derived from this compound or its derivatives could offer a combination of desirable properties, such as high thermal stability and mechanical strength, making them suitable for a range of applications, from engineering plastics to fibers.

While research in these advanced areas is still in its early stages, the unique molecular architecture of this compound presents exciting opportunities for the development of next-generation materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural configuration of brassidic acid?

  • Methodological Answer :

  • Use 1H and 13C nuclear magnetic resonance (NMR) to identify the position and geometry of the double bond. For definitive confirmation, X-ray crystallography is recommended.
  • Compare spectral data with established references (e.g., Akoh & Min 2008 ).
  • Key Data :
TechniqueTarget FeatureReference Value ( )
1H NMRδ 5.3 ppm (olefinic protons)Confirms double bond position
13C NMRδ 128-130 ppm (alkene carbons)Distinguishes cis/trans

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Methodological Answer :

  • Prioritize solubility (insoluble in water, soluble in chloroform/ethanol), melting point (61–62°C), and stability under varying pH/temperature.
  • Use differential scanning calorimetry (DSC) to verify thermal properties.
  • Reference Data :
PropertyValue ( )
Molecular formulaC22H42O2
Melting point61–62°C
Boiling point282°C at 30 mmHg

Q. How can this compound be synthesized with high purity for in vitro studies?

  • Methodological Answer :

  • Hydrogenate erucic acid under controlled conditions (e.g., H2 gas with palladium catalyst).
  • Purify via recrystallization in ethanol or HPLC using a C18 column. Validate purity via melting point analysis and NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported isomeric forms (cis vs. trans) of this compound?

  • Methodological Answer :

  • Conduct comparative FT-IR and NMR spectroscopy to distinguish cis (δ 5.3 ppm, broader peaks) vs. trans (δ 5.4 ppm, sharper peaks) configurations.
  • Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled reaction time) to isolate variables.
  • Example Conflict : (cis isomer) vs. (trans isomer) .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound’s biological activity studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations.
  • Use ANOVA with post-hoc tests to compare treatment groups. Report confidence intervals and effect sizes ( ).
  • Data Table Example :
ModelR² Valuep-valueApplication Context
Logistic curve0.95<0.01Cell viability assays
Four-parameter fit0.92<0.05Enzyme inhibition kinetics

Q. What strategies mitigate oxidative degradation during this compound storage in experimental settings?

  • Methodological Answer :

  • Store in amber vials under argon , add 0.01% butylated hydroxytoluene (BHT) , and maintain temperatures below –20°C.
  • Monitor degradation via GC-MS for lipid peroxidation byproducts (e.g., malondialdehyde) (Chow 2008 ).

Q. How should researchers address conflicting data on this compound’s bioactivity across studies?

  • Methodological Answer :

  • Perform meta-analysis of primary literature, focusing on variables like cell lines, assay conditions, and purity thresholds.
  • Use sensitivity analysis to identify outliers. Reference and for avoiding overgeneralization .

Ethical and Methodological Considerations

Q. What ethical standards apply to handling this compound in biomedical research?

  • Methodological Answer :

  • Follow institutional biosafety protocols , ensure Material Safety Data Sheet (MSDS) compliance, and implement waste disposal guidelines for fatty acids.
  • Reference on confidentiality and data integrity .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Document synthesis and purification steps in detail (e.g., catalyst ratios, reaction times).
  • Share raw data and code for statistical analysis in supplementary materials ( and ).

Contradictions and Validation

  • Key Conflict : describes this compound as the cis isomer of erucic acid, while labels it as trans .
    • Resolution Strategy : Validate via X-ray crystallography or NOESY NMR to confirm spatial arrangement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.